3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which has been extensively studied for its antiviral activity against chikungunya virus (CHIKV). It features a 3-methoxyphenyl group at position 3 and a 3-nitrobenzyl group at position 6 of the triazolopyrimidinone scaffold. The compound targets CHIKV nonstructural protein 1 (nsP1), a critical enzyme in viral RNA capping, thereby inhibiting viral replication . Its selectivity for CHIKV over host cell mechanisms makes it a promising candidate for antiviral development .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-28-15-7-3-5-13(9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-4-2-6-14(8-12)24(26)27/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKBFWATVLGFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-methoxyphenyl and 3-nitrobenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Final Cyclization and Purification: The final step involves cyclization to form the triazolopyrimidine ring system, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
Reduction of Nitro Group: 3-(3-methoxyphenyl)-6-(3-aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Substitution of Methoxy Group: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules
Biology
Biologically, derivatives of this compound have shown promise in inhibiting specific enzymes and pathways. For example, triazolopyrimidine derivatives have been studied for their inhibitory effects on enzymes like lysine-specific demethylase 1 (LSD1), which plays a role in cancer progression .
Medicine
In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. They have shown activity against various cancer cell lines and are being investigated for their ability to inhibit key enzymes involved in disease pathways .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antiviral Potency
Structural modifications at positions 3 (aryl group) and 6 (benzyl group) significantly influence antiviral activity. Key analogs include:
- Key Observations: Methoxy vs. Acetyl/Isopropoxy Groups: The 3-methoxyphenyl group in the target compound may offer intermediate electronic effects compared to the electron-withdrawing acetyl (MADTP-314) or bulky isopropoxy (MADTP-372) groups. MADTP-372’s low EC₅₀ (2.6 μM) highlights the importance of steric and electronic optimization at position 3 . Nitrobenzyl vs. However, MADTP-372’s ethyl group demonstrates that simpler substituents can also achieve high potency when combined with optimized aryl groups . Inactive Analogs: MADTP-346’s lack of activity underscores the sensitivity of the scaffold to minor structural changes .
Resistance Profile
Resistance mutations in nsP1 (e.g., P34S, T246A) are common across this class, suggesting a conserved binding mechanism. The target compound shares this resistance profile with MADTP-372, indicating overlapping binding sites .
Selectivity and Mechanism
All analogs in this class selectively inhibit CHIKV without affecting related Togaviridae viruses (e.g., Semliki Forest virus) or host mRNA capping, confirming nsP1 as a unique target . The target compound’s nitro group may enhance specificity by increasing interactions with nsP1’s hydrophobic pockets .
Comparative Data on Structural Derivatives
Key Modifications and Outcomes
- Position 5 Modifications : Addition of ethyl (MADTP-372) or methyl (MADTP-314) groups at position 5 improves potency. Ethyl substituents yield lower EC₅₀ values, likely due to enhanced hydrophobic interactions .
- Meta-Substitution Requirement : All active compounds require a meta-substituted aryl group at position 3. Para-substituted analogs (e.g., 4-fluorophenyl in ) remain untested but may exhibit reduced activity based on SAR trends .
Broader Context with Other nsP1 Inhibitors
Biological Activity
The compound 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound's structure incorporates a triazole ring fused with a pyrimidine moiety, along with methoxy and nitro substituents. The presence of these functional groups is believed to enhance its pharmacological properties. The molecular formula is with a molecular weight of 379.372 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.372 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have shown cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated several triazole derivatives for their cytotoxicity against the MDA-MB-231 breast cancer cell line. Compounds demonstrated IC50 values ranging from 2.43 to 7.84 µM, indicating potent growth inhibition .
Antimicrobial Activity
Triazolo-pyrimidine derivatives have also been investigated for their antimicrobial properties. For example, compounds with similar structures have shown effectiveness against both bacterial and fungal strains.
- Research Findings : A series of triazol-3-one derivatives were screened for antifungal and antibacterial activities, demonstrating promising results in inhibiting microbial growth .
The proposed mechanisms through which these compounds exert their biological effects include:
- Microtubule Destabilization : Certain derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation.
Synthesis and Characterization
The synthesis of 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions using readily available precursors. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are utilized to confirm the identity and purity of the synthesized compound.
Synthesis Steps
- Starting Materials : Identify suitable precursors containing the triazole and pyrimidine moieties.
- Reaction Conditions : Optimize conditions such as temperature and solvent choice for maximum yield.
- Characterization : Use NMR and mass spectrometry to confirm structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
